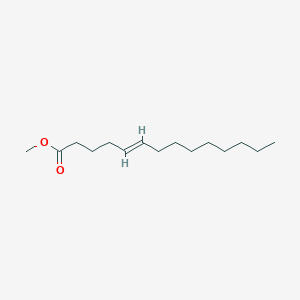5-Tetradecenoic acid, methyl ester, (E)-
CAS No.:
Cat. No.: VC16489943
Molecular Formula: C15H28O2
Molecular Weight: 240.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H28O2 |
|---|---|
| Molecular Weight | 240.38 g/mol |
| IUPAC Name | methyl (E)-tetradec-5-enoate |
| Standard InChI | InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3/b11-10+ |
| Standard InChI Key | WAFYJSDEQGSUTH-ZHACJKMWSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCC(=O)OC |
| Canonical SMILES | CCCCCCCCC=CCCCC(=O)OC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
5-Tetradecenoic acid, methyl ester, (E)-, is systematically named methyl (5E)-tetradec-5-enoate. Its structure comprises a 14-carbon alkyl chain with a trans double bond (-configuration) between carbons 5 and 6, terminated by a methyl ester group . The IUPAC name, SMILES notation (), and InChIKey () unambiguously define its geometry.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.38 g/mol | |
| Double Bond Position | 5 (E) | |
| CAS Number | 105967-88-2 |
The trans configuration at the double bond reduces steric hindrance compared to the cis form, influencing melting points and solubility. The compound is sparingly soluble in polar solvents but miscible in ethyl acetate and hexanes .
Synthesis Protocols and Optimization
Esterification of 5-Tetradecenoic Acid
The primary synthesis route involves the acid-catalyzed esterification of 5-tetradecenoic acid with methanol. Sulfuric acid or p-toluenesulfonic acid typically catalyze this reaction, yielding the ester and water. The reaction proceeds via nucleophilic acyl substitution:
where represents the tetradec-5-enoyl group.
Purification Techniques
Crude product purification employs fractional distillation under reduced pressure to isolate the ester (boiling point ~280°C). Recrystallization from nonpolar solvents like hexane may further enhance purity (>99%).
Table 2: Synthetic Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | 85–90% | |
| Temperature | 60–70°C | — |
| Reaction Time | 4–6 hours | — |
Physicochemical Properties and Reactivity
Stability and Solubility
The compound’s unsaturated backbone renders it susceptible to oxidation, necessitating storage under inert atmospheres or at low temperatures . It exhibits limited water solubility () but dissolves readily in organic solvents .
Characteristic Reactions
-
Hydrogenation: Catalytic hydrogenation () saturates the double bond, producing methyl tetradecanoate.
-
Hydrolysis: Acidic or alkaline hydrolysis regenerates 5-tetradecenoic acid and methanol:
-
Oxidation: Ozonolysis cleaves the double bond, yielding shorter-chain aldehydes and ketones.
Biological Roles and Metabolic Implications
Role in Lipid Metabolism
While 5-tetradecenoic acid (the free acid) accumulates in patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency , the ester form may act as a transport or storage variant. In plants, analogous esters function as metabolites and signaling molecules, suggesting potential roles in stress responses or pathogen defense.
Industrial Applications and Research Innovations
Agricultural and Ecological Uses
The compound serves as a pheromone precursor in pest control strategies. For example, analogous esters disrupt insect mating behaviors by mimicking natural pheromones.
Chemical Synthesis
As a versatile intermediate, it participates in cross-coupling reactions and polymer synthesis. Its double bond enables functionalization via epoxidation or thiol-ene chemistry, expanding utility in material science.
Table 3: Industrial Applications
| Sector | Application | Example |
|---|---|---|
| Agriculture | Pheromone synthesis | Pest attractants |
| Materials Science | Monomer for biodegradable polymers | Polyester derivatives |
Comparative Analysis with Positional and Geometric Isomers
Methyl 9(E)-Tetradecenoate
This positional isomer, with a double bond at carbon 9, shares the molecular formula but exhibits distinct physicochemical properties. The elongated alkyl segment adjacent to the ester group enhances lipophilicity () compared to the 5-isomer () .
Biological Specificity
Double bond position influences pheromone receptor binding. For instance, methyl 9(E)-tetradecenoate may target different insect species than the 5-isomer, underscoring structure-activity relationships in chemical ecology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume